Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
Overview
Description
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C9H10N2O2S. It is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable compound in various fields of scientific research .
Scientific Research Applications
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Mechanism of Action
The mechanism of action of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparison with Similar Compounds
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-methylimidazo[2,1-b]thiazole-4-carboxylate
- 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester
- Imidazo[2,1-b]thiazole-5-carboxylic acid, 6-methyl-, ethyl ester
These compounds share structural similarities but differ in their specific functional groups and positions of substitution, which can influence their chemical properties and biological activities .
Properties
IUPAC Name |
ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)10-9-11(7)4-5-14-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUFDDBQLKSSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350021 | |
Record name | Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57626-37-6 | |
Record name | Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How were ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate derivatives synthesized?
A1: this compound derivatives were synthesized by reacting ethyl 2-chloroacetoacetate with various 2-aminothiazoles. [] This reaction could sometimes produce a side product, which the researchers isolated and characterized. [] The synthesized ethyl esters were then hydrolyzed to obtain the corresponding carboxylic acids. []
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